N-(5-Amino-2-methylphenyl)-2-isopropoxybenzamide
Overview
Description
“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” is a compound that crystallizes with two independent molecules (A and B) in the asymmetric unit . The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .
Synthesis Analysis
A series of new urea/thiourea derivatives were synthesized by simple addition reaction of functionalized phenyl isocyanates/isothiocyanates with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (imatinib intermediate) in the presence of 1,4-dimethyl piperazine (DMPZ) as a base .Molecular Structure Analysis
The molecular formula of “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” is C16H15N5 . The average mass is 277.324 Da and the monoisotopic mass is 277.132751 Da .Chemical Reactions Analysis
The compound has been used in the synthesis of new urea/thiourea derivatives by simple addition reaction of functionalized phenyl isocyanates/isothiocyanates .Physical And Chemical Properties Analysis
The compound has a melting point of 133-1350C, a boiling point of 537.3±60.0 °C (Predicted), and a density of 1.266±0.06 g/cm3 (Predicted) .Scientific Research Applications
Biosensing Applications
N-(5-Amino-2-methylphenyl)-2-isopropoxybenzamide has been applied in the development of a highly sensitive biosensor. This biosensor, which incorporates a FePt/CNTs nanocomposite and modified carbon paste electrode, has demonstrated significant potential for the electrocatalytic determination of glutathione and piroxicam. Such biosensors are crucial for detecting and quantifying biological molecules in various samples, ranging from environmental to clinical samples (Karimi-Maleh et al., 2014).
Reductive Chemistry in Drug Development
Research on the reductive chemistry of related compounds, such as 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, provides insight into the development of bioreductive drugs. These drugs exhibit selective toxicity for hypoxic cells, a characteristic that is crucial in the development of targeted cancer therapies. Such studies are pivotal in advancing our understanding of the interaction between drugs and cellular environments, especially in the context of tumor hypoxia (Palmer et al., 1995).
Cancer Therapy Research
Compounds structurally related to this compound, like AZD4877, have been studied as potential anticancer agents. These compounds, identified as kinesin spindle protein (KSP) inhibitors, have shown promise in arresting cancer cells in mitosis, leading to cell death. Such research is critical for the development of novel cancer therapies (Theoclitou et al., 2011).
Spectroscopic and Structural Characterization
The novel compound N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide has been synthesized and characterized using various spectroscopic and structural techniques. This research contributes to the field of chemistry by providing a deeper understanding of molecular structures and interactions, which is crucial for the development of new materials and drugs (Cakmak et al., 2022).
DNA Damage and Cell Cycle Arrest Studies
Studies on compounds like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) focus on DNA damage and cell cycle arrest, particularly in the context of cancer treatment. Understanding the interaction of these compounds with cellular DNA and their impact on the cell cycle is crucial for developing effective cancer therapies (Trapani et al., 2003).
Psycho- and Neurotropic Studies
Research into psycho- and neurotropic properties of related compounds, such as 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, has revealed their potential as psychoactive compounds. These studies are important for the development of new treatments for neurological and psychological conditions (Podolsky et al., 2017).
Molar Refraction and Polarizability Studies in Pharmaceuticals
Investigations into the molar refraction and polarizability of related compounds, like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, have implications for understanding drug interactions at the molecular level. Such studies are critical for drug design and formulation (Sawale et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds have shown antimicrobial activities against clinically isolated strains .
Mode of Action
It’s known that similar compounds interact with their targets to exert antimicrobial effects .
Biochemical Pathways
Similar compounds have been found to exhibit antioxidant activity, suggesting they may interact with pathways related to oxidative stress .
Result of Action
Similar compounds have shown moderate antimicrobial activity against bacterial and fungal strains tested .
properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-propan-2-yloxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11(2)21-16-7-5-4-6-14(16)17(20)19-15-10-13(18)9-8-12(15)3/h4-11H,18H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVDZXDCQCTYNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901211920 | |
Record name | N-(5-Amino-2-methylphenyl)-2-(1-methylethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901211920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1020054-22-1 | |
Record name | N-(5-Amino-2-methylphenyl)-2-(1-methylethoxy)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020054-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Amino-2-methylphenyl)-2-(1-methylethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901211920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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